9-Fluoro-4H-quinolizin-4-one
Description
9-Fluoro-4H-quinolizin-4-one is a fluorinated derivative of the 4H-quinolizin-4-one scaffold, a bicyclic heterocycle with a ketone group at position 2. The fluorine substitution at position 9 introduces distinct electronic and steric effects, which can influence reactivity, solubility, and biological activity. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, as seen in analogs like 3-Fluoro-1,9a-dihydro-1-phenyl-1,2-bis(trifluoromethyl)-4H-quinolizin-4-one .
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
9-fluoroquinolizin-4-one |
InChI |
InChI=1S/C9H6FNO/c10-7-3-2-6-11-8(7)4-1-5-9(11)12/h1-6H |
InChI Key |
JIGACOXHCAVPFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C=CC=C(C2=C1)F |
Origin of Product |
United States |
Preparation Methods
Rhodium(III)-Catalyzed Double Cascade Reactions
One prominent approach involves Rh(III) catalysis, which facilitates the double activation of C-H bonds and subsequent oxidative cyclization to form the quinolizinone core. This method typically employs benzoylhydrazine derivatives and alkynes as substrates.
| Reaction Conditions | Catalyst | Oxidant | Yield Range | Reference |
|---|---|---|---|---|
| Acetonitrile, 50°C | [Cp*RhCl₂]₂ | Ag₂CO₃ | 48–87% |
Mechanism: Rh(III) catalyzes the activation of C-H bonds, followed by oxidative coupling with alkynes, leading to fused heterocyclic systems. The process is efficient and broad in scope, tolerating various substituents.
Metal-Free Horner-Wadsworth-Emmons Olefination/Cyclization
This approach involves a one-pot olefination and cyclization sequence starting from β-keto pyridines, using triethyl phosphonoacetate and sodium hydride.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| β-Keto pyridine, triethyl phosphonoacetate, NaH | Reflux in toluene | 83–92% |
Mechanism: The olefination forms an intermediate that cyclizes upon heating, constructing the quinolizinone core without metal catalysts.
Alkyne-Based Synthetic Routes
Alkyne Substrate Control in Synthesis
Recent advances exploit alkynes as key building blocks, enabling the synthesis of 4H-quinolizin-4-ones via cascade reactions involving C-H activation and annulation.
| Substrate Type | Catalyst | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| Alkynes (e.g., phenylacetylene) | [Cp*RhCl₂]₂ | Double oxidative coupling | Up to 93% |
Mechanism: Alkynes undergo Rh(III)-catalyzed activation, leading to cyclization and formation of the quinolizinone framework.
Ring-Closing Metathesis (RCM)
This strategy involves the RCM of suitable precursors to generate fused heterocycles, including 9-Fluoro-4H-quinolizin-4-one derivatives.
| Starting Material | Catalyst | Yield | Reference |
|---|---|---|---|
| Functionalized precursors | Grubbs catalyst | Variable |
Note: RCM offers a versatile route for complex polycyclic structures, including fluorinated derivatives.
Enzymatic Synthesis
Enzymatic Assembly of 2-Hydroxy-4H-quinolizin-4-one
A novel enzymatic pathway employs a combination of phenylacetate-CoA ligase, malonyl-CoA synthase, and polyketide synthase enzymes to produce quinolizinone scaffolds under mild conditions.
| Enzymes Used | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| PcPCL, AtMatB, HsPKS3 | Aqueous, mild temperatures | Not specified |
Mechanism: The enzymes catalyze the formation of diketide intermediates, which undergo intramolecular cyclization to form the heterocyclic core, including fluorinated derivatives when appropriately modified substrates are used.
Summary of Key Preparation Methods
| Method Type | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| Metal-catalyzed cyclization | High efficiency, broad scope | Requires transition metals | 48–93% |
| Metal-free olefination/cyclization | Mild conditions, environmentally friendly | Limited substrate scope | 83–92% |
| Alkyne cascade reactions | Versatile, allows functionalization | Requires specific alkynes | Up to 93% |
| Enzymatic synthesis | Mild, sustainable | Currently limited to specific scaffolds | Not specified |
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-4H-quinolizin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizinone derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinolizinone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolizinones and quinolizidines, which exhibit diverse biological activities .
Scientific Research Applications
9-Fluoro-4H-quinolizin-4-one has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor activation.
Mechanism of Action
The mechanism of action of 9-Fluoro-4H-quinolizin-4-one involves its interaction with specific molecular targets and pathways. For example, it selectively activates the M1 muscarinic receptor, inhibits HIV integrase, and phosphoinositide-3-kinase (PI3K). These interactions result in various biological effects, such as anti-ulcerative and anti-allergic activities .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key features of 9-Fluoro-4H-quinolizin-4-one with analogs from the evidence:
*Note: Data for this compound are inferred from analogs.
Key Observations:
- Saturation : Hexahydro derivatives (e.g., compound 14 and the hexahydro analog in ) exhibit reduced aromaticity, leading to lower stability but increased flexibility compared to the fully aromatic 9-Fluoro compound.
- Synthetic Routes: Fluorinated quinolizinones may require specialized fluorinating agents (e.g., Selectfluor), whereas non-fluorinated analogs are synthesized via Grignard reactions or HWE olefination .
Spectral and Analytical Comparisons
- ¹H-NMR: Non-fluorinated analogs (e.g., compound 14) show characteristic alkyl proton signals (δ 1.0–3.2 ppm) , while the 9-Fluoro derivative would exhibit deshielded protons near the fluorine atom.
- ¹⁹F-NMR: Unique to fluorinated compounds, this technique would confirm the position and electronic environment of fluorine, as demonstrated in structurally related fluorinated quinolizinones .
- HRMS : Compound 3e (m/z 291.1492) highlights the precision of mass spectrometry in confirming molecular formulas, a method applicable to verifying the 9-Fluoro analog (expected m/z ~163.15).
Physicochemical Properties
- Solubility : Fluorination typically reduces lipophilicity (LogP) compared to alkyl-substituted analogs like compound 13. However, this depends on the substituent’s position and the overall molecular planarity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-Fluoro-4H-quinolizin-4-one, and how can fluorination efficiency be maximized?
- Methodological Answer : Fluorination of the quinolizinone core requires careful selection of fluorinating agents (e.g., Selectfluor or DAST) and reaction conditions. For example, nucleophilic fluorination at the 9-position can be achieved via SNAr mechanisms under anhydrous conditions with KF/18-crown-6 in DMF at 80–100°C. Alternatively, electrophilic fluorination using F-TEDA-BF4 in dichloromethane may yield higher regioselectivity. Post-synthetic purification via flash chromatography (hexane/EtOAc gradient) is critical to isolate the product from fluorinated byproducts .
- Key Considerations : Monitor reaction progress via TLC and NMR to confirm fluorination success. Optimize stoichiometry to minimize decomposition of the heterocyclic core.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : Use a combination of NMR, NMR, and NMR to confirm regiochemistry and fluorination. IR spectroscopy (1700–1650 cm) can validate the ketone group at the 4-position. High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight, especially to distinguish between isomers or fluorinated impurities. For purity assessment, HPLC with a C18 column (MeCN/HO mobile phase) is recommended .
Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 9-fluoro group increases electrophilicity at adjacent positions (e.g., C-8 and C-10), facilitating nucleophilic attacks. For instance, Suzuki-Miyaura coupling at C-10 requires careful ligand selection (e.g., SPhos or XPhos) to avoid defluorination. Kinetic studies using NMR can track competing pathways (e.g., substitution vs. elimination) under varying temperatures .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in complex reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to identify reactive sites. Solvent effects (e.g., DMSO vs. THF) can be modeled using COSMO-RS to predict solvolysis pathways. Compare computed chemical shifts with experimental data to validate models. For photochemical studies, TD-DFT can simulate UV-Vis absorption spectra .
Q. What strategies resolve contradictory data in fluorinated quinolizinone derivatives’ biological activity vs. synthetic yield?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize experiments. For example:
- Feasibility : Use high-throughput screening to test biological activity (e.g., kinase inhibition) against a library of derivatives.
- Novelty : Explore non-traditional fluorination methods (e.g., electrochemical fluorination) to improve yields.
- Data Triangulation : Combine HPLC purity data, biological assay results, and synthetic yields to identify optimal candidates .
Q. What mechanistic insights explain unexpected byproducts during this compound’s alkylation reactions?
- Methodological Answer : Isotopic labeling (e.g., or at reactive positions) combined with LC-MS can trace reaction pathways. For example, competing alkylation at the ketone oxygen (instead of the desired C-2 position) may arise from insufficient base strength. Kinetic isotope effects (KIE) studies can differentiate between concerted and stepwise mechanisms .
Methodological Framework for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
